

(3-chloro-2-methylphenyl)boronic acid IUPAC name

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Compound of Interest

Compound Name: 3-Chloro-2-methylphenylboronic acid

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An In-depth Technical Guide to (3-chloro-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-2-methylphenyl)boronic acid is a specialized organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

This technical guide provides a comprehensive overview of (3-chloro-2-methylphenyl)boronic acid, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound is (3-chloro-2-methylphenyl)boronic acid.[1][2][3][4] It is also known by synonyms such as 3-chloro-2-methylbenzeneboronic acid and 2-borono-6-chlorotoluene.[3]

Physicochemical Properties

A summary of the key physicochemical and computed properties of (3-chloro-2-methylphenyl)boronic acid is presented in Table 1.

Property	Value	Reference
IUPAC Name	(3-chloro-2-methylphenyl)boronic acid	[1][2]
CAS Number	313545-20-9	[1][4]
Molecular Formula	C ₇ H ₈ BClO ₂	[1][2]
Molecular Weight	170.40 g/mol	[1][2]
Canonical SMILES	<chem>CC1=C(C=CC=C1Cl)B(O)O</chem>	[1][2]
InChI	InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3	[2]
InChIKey	BJPNVVXTUYMJPN-UHFFFAOYSA-N	[1][2]
Exact Mass	170.0305874 g/mol	[2]
Monoisotopic Mass	170.0305874 g/mol	[2]
Topological Polar Surface Area	40.5 Å ²	[2]
Heavy Atom Count	11	[2]
Complexity	132	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

Synthesis

The synthesis of arylboronic acids can be achieved through several methods. A common approach involves the reaction of a Grignard reagent with a trialkyl borate followed by

hydrolysis. While a specific protocol for (3-chloro-2-methylphenyl)boronic acid is not readily available in the provided search results, a general procedure can be outlined based on established methods for analogous compounds.

General Experimental Protocol: Synthesis via Grignard Reagent

- **Formation of the Grignard Reagent:** 2-bromo-6-chlorotoluene (1 equivalent) is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings (1.1 equivalents) are added to the solution. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred until the magnesium is consumed.
- **Borylation:** The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C). A solution of triisopropyl borate (1.2 equivalents) in dry THF is added dropwise to the Grignard reagent, maintaining the low temperature. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl). This hydrolyzes the boronic ester intermediate to the desired boronic acid.
- **Extraction and Purification:** The product is extracted into an organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield (3-chloro-2-methylphenyl)boronic acid.

Applications in Drug Discovery

(3-chloro-2-methylphenyl)boronic acid is a valuable intermediate in the synthesis of pharmaceutical compounds.^[2] Its primary application is in Suzuki-Miyaura cross-coupling reactions to create biaryl and heteroaryl structures, which are common motifs in bioactive molecules.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like (3-chloro-2-methylphenyl)boronic acid) and an organic halide or triflate. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

(3-chloro-2-methylphenyl)boronic acid is particularly useful for introducing the 3-chloro-2-methylphenyl moiety into a target molecule. This substituent can influence the steric and electronic properties of the final compound, which in turn can affect its biological activity and pharmacokinetic profile. It has been used in the synthesis of bioactive molecules for cancer research.^[2]

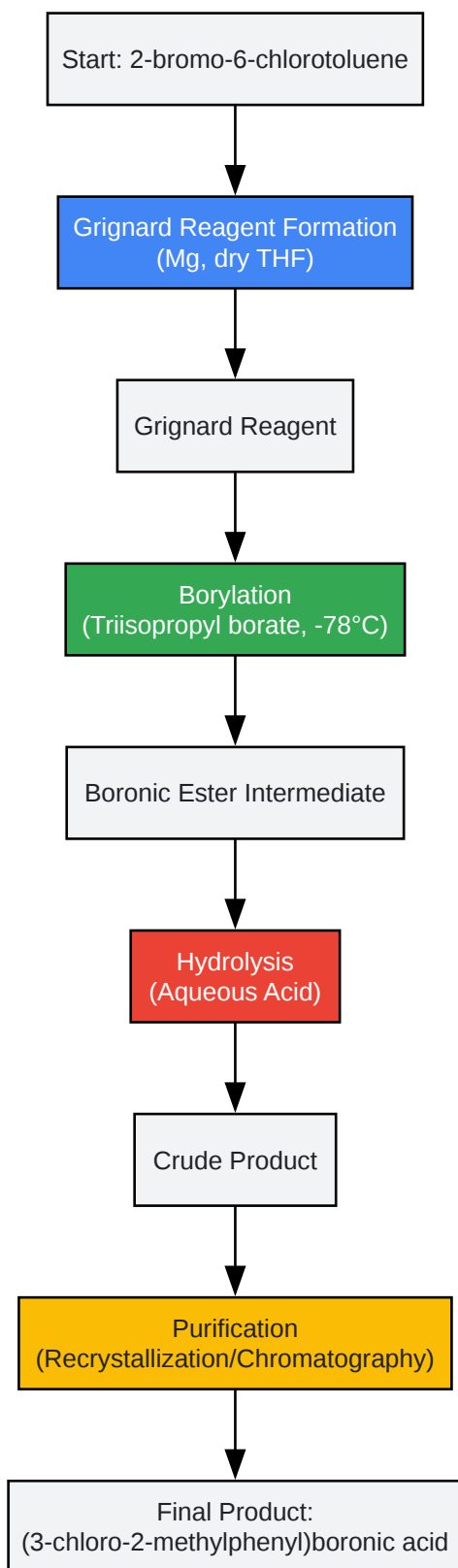
General Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** A reaction vessel is charged with (3-chloro-2-methylphenyl)boronic acid (1.2 equivalents), the aryl halide or triflate (1 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents), and a base (e.g., K_2CO_3 , 2 equivalents).
- **Solvent Addition:** A suitable solvent system, such as a mixture of toluene and water, is added to the reaction vessel.
- **Reaction Execution:** The mixture is degassed and then heated to a temperature typically ranging from 80 to 110 °C under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of (3-chloro-2-methylphenyl)boronic acid.

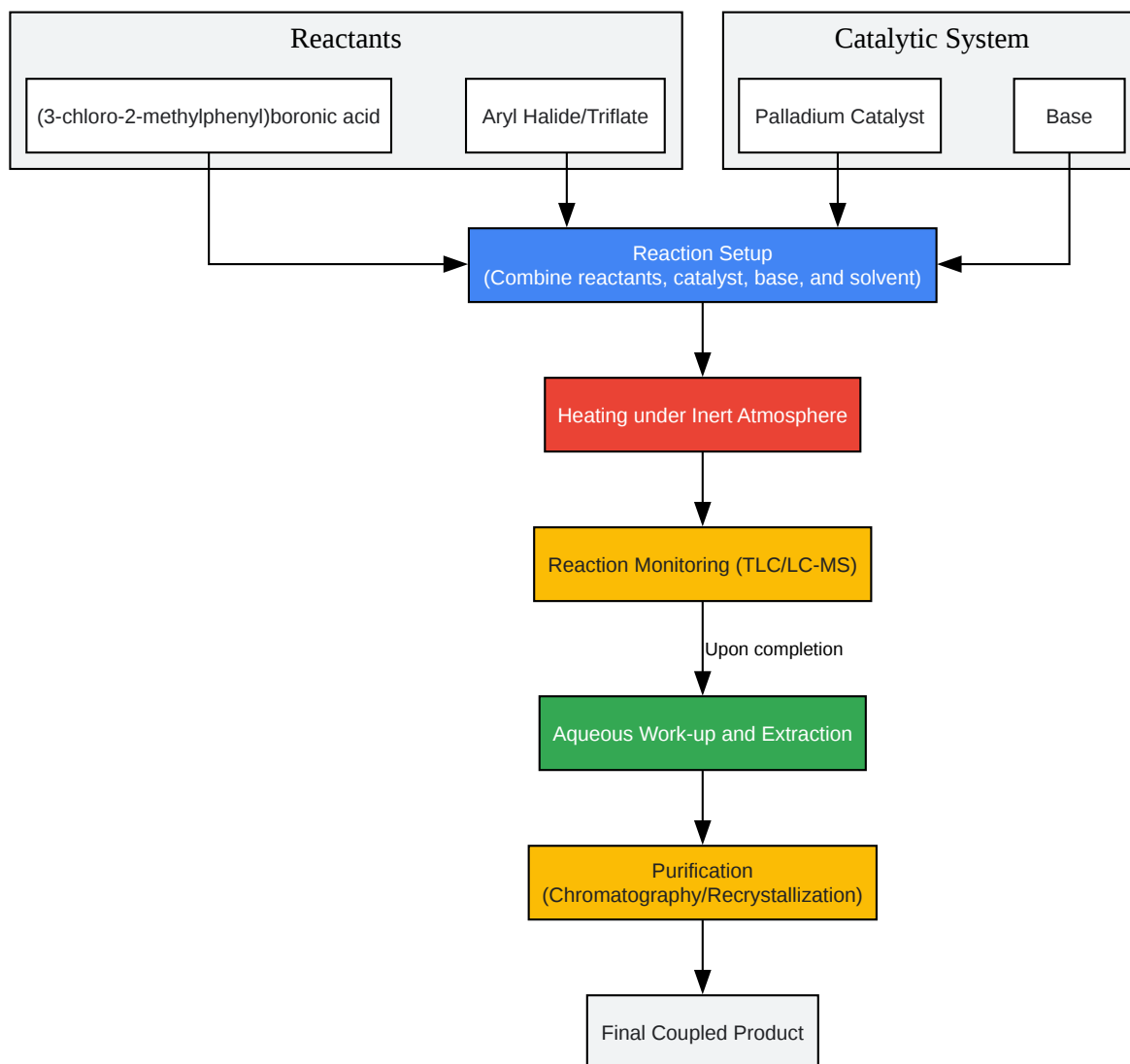


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Caption: Synthesis workflow for (3-chloro-2-methylphenyl)boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing (3-chloro-2-methylphenyl)boronic acid.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

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